CB₁ Receptor Binding Affinity of ADB-P7AICA Versus ADB-BUTINACA and AB-P7AICA: A 13-Fold Potency Window Defines an Intermediate Niche
In a competitive radioligand binding assay using [³H]CP55,940 and human CB₁ receptor membrane preparations from HEK293 cells, ADB-P7AICA (19) exhibited an intermediate binding affinity (Ki = 3.94 nM) that is 13.2-fold weaker than the indazole analog ADB-BUTINACA (13, Ki = 0.299 nM) but 12.6-fold stronger than its valinamide 7-azaindole counterpart AB-P7AICA (18, Ki = 49.5 nM) [1]. The phenylalaninamide analog APP-P7AICA (20) showed substantially lower affinity (Ki = 437 nM), confirming the critical role of the tert-leucinamide head group [1]. This places ADB-P7AICA in a distinct intermediate affinity tier that is not occupied by any other compound within the systematically evaluated 12-compound library.
| Evidence Dimension | CB₁ receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | ADB-P7AICA (19): Ki = 3.94 nM (pKi = 8.40 ± 0.13) |
| Comparator Or Baseline | ADB-BUTINACA (13): Ki = 0.299 nM (pKi = 9.52 ± 0.05); AB-P7AICA (18): Ki = 49.5 nM (pKi = 7.31 ± 0.08); APP-P7AICA (20): Ki = 437 nM (pKi = 6.36 ± 0.11) |
| Quantified Difference | 13.2-fold lower affinity than ADB-BUTINACA; 12.6-fold higher affinity than AB-P7AICA; 111-fold higher affinity than APP-P7AICA |
| Conditions | Competitive radioligand binding assay using [³H]CP55,940 and human CB₁ receptor membrane preparations from HEK293 cells; data from Sparkes et al. 2022, Table 1 |
Why This Matters
This intermediate affinity profile enables researchers to select ADB-P7AICA when ultra-high potency (Ki < 1 nM) is undesirable—for example, in assays where rapid receptor saturation or desensitization at low concentrations must be avoided, or when a measurable binding window is needed across a wider concentration range.
- [1] Sparkes E, Cairns EA, Kevin RC, et al. RSC Med Chem. 2022;13(2):156-174. Table 1: Binding affinities of compounds 9–20 at CB₁ and CB₂ receptors. doi:10.1039/d1md00242b. View Source
